Cas no 103259-06-9 (2-Amino-6-(methoxycarbonyl)benzoic acid)

2-Amino-6-(methoxycarbonyl)benzoic acid is a versatile benzoic acid derivative featuring both an amino group and a methoxycarbonyl substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its bifunctional structure enables selective modifications, facilitating the construction of complex molecular frameworks. The methoxycarbonyl group enhances reactivity in esterification and amidation reactions, while the amino group allows for further derivatization. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its well-defined reactivity profile makes it a preferred choice for researchers developing novel bioactive compounds or fine-tuning synthetic pathways.
2-Amino-6-(methoxycarbonyl)benzoic acid structure
103259-06-9 structure
商品名:2-Amino-6-(methoxycarbonyl)benzoic acid
CAS番号:103259-06-9
MF:C9H9NO4
メガワット:195.172062635422
MDL:MFCD08690065
CID:125555
PubChem ID:13659967

2-Amino-6-(methoxycarbonyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Amino-6-(methoxycarbonyl)benzoic acid
    • 1,2-Benzenedicarboxylicacid, 3-amino-, 1-methyl ester
    • 2-Amino-6-methoxycarbonyl benzoic acid
    • 2-AMINO-6-METHOXYCARBONYL BENZOIC ACID
    • CS-0370469
    • 2-Amino-6-(methoxycarbonyl) benzoic acid
    • QTTPQSUTBSWBFL-UHFFFAOYSA-N
    • FT-0709735
    • 103259-06-9
    • DTXSID80546037
    • 2-amino-6-methoxycarbonylbenzoic acid
    • SCHEMBL2993964
    • 2-AMINO-6-METHOXYCARBONYLBENZOICACID
    • 2-Amino-6-(methoxycarbonyl)benzoicacid
    • AKOS006291521
    • DA-16864
    • MDL: MFCD08690065
    • インチ: 1S/C9H9NO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,10H2,1H3,(H,11,12)
    • InChIKey: QTTPQSUTBSWBFL-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=CC=C(C=1C(=O)O)N)=O

計算された属性

  • せいみつぶんしりょう: 195.05315777g/mol
  • どういたいしつりょう: 195.05315777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • PSA: 89.62000
  • LogP: 1.33480

2-Amino-6-(methoxycarbonyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D518502-5g
2-AMino-6-(Methoxycarbonyl)benzoic acid
103259-06-9 97%
5g
$1910 2022-10-25
eNovation Chemicals LLC
D518502-1g
2-AMino-6-(Methoxycarbonyl)benzoic acid
103259-06-9 97%
1g
$330 2025-02-26
eNovation Chemicals LLC
D518502-1g
2-AMino-6-(Methoxycarbonyl)benzoic acid
103259-06-9 97%
1g
$750 2024-05-24
eNovation Chemicals LLC
D518502-1g
2-AMino-6-(Methoxycarbonyl)benzoic acid
103259-06-9 97%
1g
$330 2025-02-28

2-Amino-6-(methoxycarbonyl)benzoic acid 関連文献

  • 1. Regioselectivity in the reactions of methoxydehydrobenzenes with furans. Part 1. Reactions of 3-methoxydehydrobenzene and 3-(methoxycarbonyl)-dehydrobenzene with 2-substituted furans
    Robin G. F. Giles,Melvyn V. Sargent,Hercules Sianipar J. Chem. Soc. Perkin Trans. 1 1991 1571

2-Amino-6-(methoxycarbonyl)benzoic acidに関する追加情報

2-Amino-6-(methoxycarbonyl)benzoic Acid: An Overview of Its Structure, Properties, and Applications

2-Amino-6-(methoxycarbonyl)benzoic acid (CAS No. 103259-06-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as AMCB, is characterized by its unique structural features and diverse applications. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and potential applications of 2-Amino-6-(methoxycarbonyl)benzoic acid.

Chemical Structure and Properties

2-Amino-6-(methoxycarbonyl)benzoic acid is a derivative of benzoic acid with an amino group at the 2-position and a methoxycarbonyl group at the 6-position. The molecular formula of this compound is C9H10N2O4, and its molecular weight is 198.18 g/mol. The presence of both the amino and methoxycarbonyl functional groups imparts unique chemical properties to this molecule.

The amino group (NH2) can participate in hydrogen bonding, making 2-Amino-6-(methoxycarbonyl)benzoic acid highly soluble in polar solvents such as water and ethanol. The methoxycarbonyl group (COOMe) adds ester functionality, which can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. These properties make AMCB an attractive candidate for various chemical reactions and biological applications.

Synthesis Methods

The synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-amino-6-bromobenzoic acid with methanol in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a methoxy group to form the desired product.

An alternative approach involves the condensation of 2-amino-6-formylbenzoic acid with methanol in the presence of an acid catalyst. This method yields AMCB through a series of steps including condensation, reduction, and oxidation reactions. Both methods have been reported in the literature and are widely used in laboratory settings.

Biological Applications

2-Amino-6-(methoxycarbonyl)benzoic acid has shown promise in various biological applications due to its unique structural features. Recent studies have explored its potential as a building block for the synthesis of bioactive molecules. For instance, researchers have used AMCB as a starting material to synthesize novel derivatives with antimicrobial and antiviral properties.

In addition to its use in drug discovery, 2-Amino-6-(methoxycarbonyl)benzoic acid has been investigated for its role in protein-protein interactions. The amino group can form hydrogen bonds with specific amino acid residues on proteins, while the methoxycarbonyl group can interact with hydrophobic regions. This dual functionality makes AMCB a valuable tool for studying protein structure and function.

Clinical Trials and Therapeutic Potential

The therapeutic potential of compounds derived from 2-Amino-6-(methoxycarbonyl)benzoic acid is an area of active research. Clinical trials have been conducted to evaluate the efficacy and safety of these compounds in treating various diseases. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of AMCB exhibited potent anti-inflammatory effects in animal models of arthritis.

Furthermore, preliminary studies have suggested that certain derivatives of 2-Amino-6-(methoxycarbonyl)benzoic acid may have neuroprotective properties. These compounds have been shown to reduce oxidative stress and inhibit apoptosis in neuronal cells, making them potential candidates for treating neurodegenerative disorders such as Alzheimer's disease.

Safety Considerations and Environmental Impact strong> p > < p >While 2-Amino-6-(methoxycarbonyl)benzoic acid strong >is generally considered safe for laboratory use, it is important to handle this compound with appropriate precautions. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when handling AMCB strong >to prevent skin contact or inhalation. p > < p >In terms of environmental impact,< strong > 2-Amino-6-(methoxycarbonyl)benzoic acid strong >is biodegradable under aerobic conditions but may persist in anaerobic environments. Therefore, it is essential to dispose of this compound according to local regulations to minimize environmental contamination. p > < p >< strong >Conclusion strong > p > < p >< strong >2-Amino-6-(methoxycarbonyl)benzoic acid strong >(CAS No. 103259-06-9) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and functional groups make it an attractive candidate for various chemical reactions and biological studies. Ongoing research continues to uncover new possibilities for AMCB strong >and its derivatives, highlighting its importance in modern scientific endeavors. p > article > < / response >

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